Cas no 42137-23-5 (5-Nitrothiophene-3-carbonitrile)
5-Nitrothiophene-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Nitrothiophene-4-carbonitrile
- 4-Cyano-2-nitrothiophene
- 5-Nitrothiophene-3-carbonitrile
- 5-Nitro-3-thiophenecarbonitrile
- 5-nitro-thiophene-3-carbonitrile
- AC1L3LEF
- ACMC-1AOGV
- Maybridge1_003117
- DTXSID60276385
- PS-4327
- MFCD00052580
- SCHEMBL9168884
- 5-Nitro-3-thiophenecarbonitrile #
- 5-Nitrothiophene-3-carbonitrile, 4-Cyano-2-nitrothiophene
- DFP 00020
- AKOS009158333
- InChI=1/C5H2N2O2S/c6-2-4-1-5(7(8)9)10-3-4/h1,3H
- FT-0613224
- HMS550F15
- NACMZLGGHMPMKQ-UHFFFAOYSA-N
- 42137-23-5
- W17799
- NACMZLGGHMPMKQ-UHFFFAOYSA-
- SY011986
-
- MDL: MFCD00052580
- Inchi: 1S/C5H2N2O2S/c6-2-4-1-5(7(8)9)10-3-4/h1,3H
- InChI Key: NACMZLGGHMPMKQ-UHFFFAOYSA-N
- SMILES: S1C=C(C#N)C=C1[N+](=O)[O-]
- BRN: 123937
Computed Properties
- Exact Mass: 153.98376
- Monoisotopic Mass: 153.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.8A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
Experimental Properties
- Color/Form: powder
- Density: 1.5
- Melting Point: 121-123°C
- Boiling Point: 276.1°C at 760 mmHg
- Flash Point: 120.8°C
- Refractive Index: 1.611
- Water Partition Coefficient: Insoluble in water.
- PSA: 66.93
- LogP: 2.05118
- Solubility: Insoluble
5-Nitrothiophene-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005489-5g |
5-Nitrothiophene-3-carbonitrile |
42137-23-5 | 95% | 5g |
$456.75 | 2023-09-01 | |
| Apollo Scientific | OR24042-250mg |
2-Nitrothiophene-4-carbonitrile |
42137-23-5 | 250mg |
£40.00 | 2025-02-19 | ||
| Apollo Scientific | OR24042-1g |
2-Nitrothiophene-4-carbonitrile |
42137-23-5 | 1g |
£68.00 | 2025-02-19 | ||
| TRC | N565540-10mg |
5-Nitrothiophene-3-carbonitrile |
42137-23-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N565540-50mg |
5-Nitrothiophene-3-carbonitrile |
42137-23-5 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N565540-100mg |
5-Nitrothiophene-3-carbonitrile |
42137-23-5 | 100mg |
$ 95.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N941489-100mg |
5-Nitrothiophene-3-carbonitrile |
42137-23-5 | 95% | 100mg |
¥140.40 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N941489-250mg |
5-Nitrothiophene-3-carbonitrile |
42137-23-5 | 95% | 250mg |
¥234.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N941489-1g |
5-Nitrothiophene-3-carbonitrile |
42137-23-5 | 95% | 1g |
¥468.00 | 2022-09-01 | |
| eNovation Chemicals LLC | Y1209631-500MG |
5-nitrothiophene-3-carbonitrile |
42137-23-5 | 97% | 500mg |
$110 | 2023-09-03 |
5-Nitrothiophene-3-carbonitrile Suppliers
5-Nitrothiophene-3-carbonitrile Related Literature
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1. Linear free energy ortho-correlations in the thiophene series. Part 12. The kinetics of piperidinodebromination of some 2-bromo-3-X-4-methyl-5-nitrothiophenes in methanolGiovanni Consiglio,Caterina Arnone,Domenico Spinelli,Renato Noto,Vincenzo Frenna,Salvatore Fisichella J. Chem. Soc. Perkin Trans. 2 1985 519
Additional information on 5-Nitrothiophene-3-carbonitrile
Introduction to 5-Nitrothiophene-3-carbonitrile (CAS No. 42137-23-5)
5-Nitrothiophene-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 42137-23-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and materials chemistry. This compound belongs to the thiophene family, which is well-known for its diverse applications in medicinal chemistry, organic synthesis, and advanced material development. The structural features of 5-Nitrothiophene-3-carbonitrile, particularly the presence of both a nitro group and a cyano group, make it a versatile intermediate for the synthesis of more complex molecules.
The nitro and cyano functional groups in 5-Nitrothiophene-3-carbonitrile contribute to its reactivity, enabling it to participate in various chemical transformations such as nucleophilic substitution, reduction, and coupling reactions. These properties have made it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Recent advancements in synthetic methodologies have further enhanced the utility of this compound, allowing for more efficient and scalable production processes.
In the realm of pharmaceutical research, 5-Nitrothiophene-3-carbonitrile has been explored as a precursor for developing novel therapeutic agents. Its structural motif is closely related to several biologically active compounds, including antiviral, antibacterial, and anticancer agents. The nitro group can be reduced to an amine, which can then be further functionalized to introduce additional pharmacophores. Similarly, the cyano group can be converted into other functional groups such as carboxylic acids or amides, providing multiple pathways for drug discovery.
One of the most compelling applications of 5-Nitrothiophene-3-carbonitrile is in the development of organic electronic materials. Thiophene derivatives are widely used in the fabrication of organic semiconductors, conductive polymers, and light-emitting diodes (OLEDs). The electron-withdrawing nature of both the nitro and cyano groups enhances the electronic properties of thiophene-based materials, making them suitable for use in optoelectronic devices. Recent studies have demonstrated that incorporating 5-Nitrothiophene-3-carbonitrile into polymer backbones can improve charge transport properties and device performance.
The synthesis of 5-Nitrothiophene-3-carbonitrile typically involves nitration and cyanation reactions on a thiophene core. Modern synthetic approaches often employ catalytic methods to improve yield and selectivity. For instance, transition metal-catalyzed cross-coupling reactions have been utilized to introduce nitrogen-containing functionalities at specific positions on the thiophene ring. These methods not only enhance efficiency but also minimize waste generation, aligning with green chemistry principles.
Recent research has also highlighted the role of 5-Nitrothiophene-3-carbonitrile in medicinal chemistry through its incorporation into drug-like scaffolds. By leveraging computational chemistry and high-throughput screening techniques, researchers have identified novel derivatives with enhanced biological activity. For example, modifications of the nitro group or introduction of additional heterocycles have led to compounds with improved efficacy against various diseases. These findings underscore the importance of 5-Nitrothiophene-3-carbonitrile as a scaffold for medicinal chemistry innovation.
The material science applications of 5-Nitrothiophene-3-carbonitrile are equally impressive. Its ability to form stable polymers and copolymers has been exploited in the development of conductive films and coatings. These materials find applications in flexible electronics, sensors, and energy storage devices. The integration of 5-Nitrothiophene-3-carbonitrile into these systems has been shown to enhance their mechanical strength and thermal stability while maintaining high electrical conductivity.
In conclusion, 5-Nitrothiophene-3-carbonitrile (CAS No. 42137-23-5) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate for synthetic chemists. As research continues to uncover new applications for this compound, 5-Nitrothiophene-3-carbonitrile is poised to play an increasingly important role in advancing scientific innovation across multiple disciplines.
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